molecular formula C15H10F2N2O3 B2751863 2,6-difluoro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide CAS No. 1105240-81-0

2,6-difluoro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide

Cat. No. B2751863
CAS RN: 1105240-81-0
M. Wt: 304.253
InChI Key: SQALXGKHDOIDCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-difluoro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide, also known as DFI, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. DFI belongs to the class of isoxazole compounds, which have been found to possess a wide range of biological activities.

Scientific Research Applications

Synthesis and Characterization

Research efforts in this area focus on developing new synthetic pathways and characterizing the structural and spectroscopic properties of furan-based and difluorinated compounds. For instance, studies on the synthesis of nitroaromatic carboxylic acids and semicarbazones reveal insights into their structural elucidation and potential anti-leishmanial activity, highlighting the importance of the nitro group for biological activity (L. C. Dias et al., 2015). Moreover, the transition-metal-free decarboxylative fluorination of heteroaromatic carboxylic acids, including furans, demonstrates advancements in the synthesis of fluorinated compounds, which are crucial for various applications in medicinal chemistry and materials science (Xi Yuan et al., 2017).

Biological Activities

The investigation of novel furan-based compounds for their potential biological activities is another significant area of research. Studies on amino acid compounds incorporating furan moieties as corrosion inhibitors indicate the application of these compounds in materials science, showcasing their protective properties against steel corrosion in harsh environments (M. Yadav et al., 2015). Additionally, the synthesis of new acyl derivatives of 3-aminofurazanes and their evaluation for antiplasmodial activities against Plasmodium falciparum strains suggest potential applications in antimalarial drug development, underlining the significance of the acyl moiety's nature on the compounds' activity and toxicity (Theresa Hermann et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many compounds with similar structures are used in medicinal chemistry due to their ability to bind to various biological targets .

Future Directions

The future research directions for this compound could be vast, ranging from exploring its potential uses in medicinal chemistry, studying its reactivity and synthesis, to investigating its physical and chemical properties .

properties

IUPAC Name

2,6-difluoro-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N2O3/c16-10-3-1-4-11(17)14(10)15(20)18-8-9-7-13(22-19-9)12-5-2-6-21-12/h1-7H,8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQALXGKHDOIDCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCC2=NOC(=C2)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.